tert-Butyl (2-(3-benzylureido)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

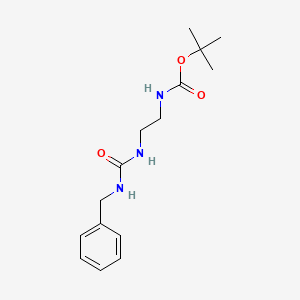

tert-Butyl (2-(3-benzylureido)ethyl)carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-benzylureido)ethyl)carbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of benzyl isocyanate with 2-(tert-butoxycarbonylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2-(3-benzylureido)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role : The compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, yielding oxidized derivatives or free amine forms that can participate in further reactions.

- Example Reactions : The compound can be used in reactions involving acylation or nucleophilic substitutions, facilitating the formation of diverse derivatives that are valuable in medicinal chemistry.

Table 1: Summary of Chemical Reactions Involving tert-Butyl (2-(3-benzylureido)ethyl)carbamate

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Converts to oxidized derivatives | Various oxidized products |

| Reduction | Yields free amine form | Free amine derivatives |

| Acylation | Forms Boc-protected compounds | Boc-protected derivatives |

Biological Research Applications

Enzyme Interactions

- Mechanism of Action : The this compound can interact with specific enzymes, where the Boc protecting group can be removed under acidic conditions to reveal a free amine. This free amine can then participate in various biochemical pathways, making it a useful tool for studying enzyme kinetics and protein modifications .

- Case Study : In research exploring the binding interactions of similar compounds with protein arginine methyltransferases (PRMTs), structural studies revealed that substitutions on the benzyl ring significantly impacted inhibitory activity, suggesting that variations of this compound could be tailored for specific enzyme interactions .

Therapeutic Potential

- Application in Drug Development : The compound has been investigated for its role as a potential therapeutic agent, particularly in modulating biological pathways related to diseases characterized by deregulated gene transcription and cell proliferation. Its structural features may allow it to serve as a scaffold for designing new drugs targeting histone demethylases .

Industrial Applications

Production of Specialty Chemicals

- The compound is also utilized in industrial settings for the production of specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(3-benzylureido)ethyl)carbamate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity to certain enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

- Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

- (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate

Uniqueness

The presence of both a benzyl group and a Boc-protected amine allows for versatile modifications and interactions in various chemical and biological contexts .

Actividad Biológica

Introduction

Tert-butyl (2-(3-benzylureido)ethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may contribute to its biological efficacy, including the presence of a ureido group, which is often associated with various pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group, a ureido linkage, and a benzyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. For instance, compounds synthesized from related structures have shown promising antibacterial activity against several strains, including E. coli and B. cereus. A study reported that certain synthesized carbamates exhibited significant antibacterial effects, suggesting that modifications to the ureido structure can enhance activity against resistant pathogens .

Enzyme Inhibition Studies

The biological evaluation of similar compounds has also focused on their ability to inhibit specific enzymes. For example, studies on dipeptide-type inhibitors targeting SARS-CoV 3CL protease demonstrated that structural modifications significantly influenced inhibitory potency. Compounds with specific moieties exhibited IC50 values in the micromolar range, indicating potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamate derivatives. Research indicates that substituents on the benzyl group and variations in the ureido moiety can dramatically affect the compound's efficacy. For instance, modifications leading to increased hydrophobicity or enhanced hydrogen bonding capabilities have been shown to improve enzyme inhibition and antimicrobial properties .

Case Study 1: Antibacterial Evaluation

A series of carbamate derivatives were synthesized and tested for antibacterial activity using microdilution broth susceptibility assays. The results indicated that certain compounds displayed significant activity against E. coli and M. luteus, with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . The study concluded that structural features such as the presence of an aryl group in conjunction with the ureido functionality were vital for enhanced activity.

Case Study 2: Enzyme Inhibition

In a study focused on p38α inhibitors, compounds similar to this compound were evaluated for their ability to inhibit TNF-α release in stimulated human cell lines. The findings highlighted that specific substitutions on the urea moiety led to improved inhibitory profiles, with some compounds exhibiting IC50 values below 1 μM .

Table 1: Antibacterial Activity of Carbamate Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| Compound A | M. luteus | 25 |

| Compound B | B. cereus | 50 |

Table 2: Enzyme Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | SARS-CoV 3CL pro | 0.46 |

| Compound C | p38α | 0.85 |

| Compound D | TNF-α | 0.75 |

Propiedades

IUPAC Name |

tert-butyl N-[2-(benzylcarbamoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)17-10-9-16-13(19)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H2,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBYVCMUPMNDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.